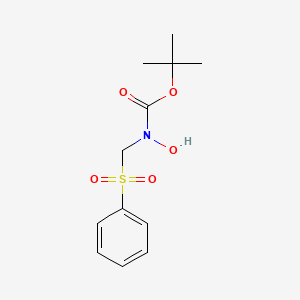N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine
CAS No.: 870300-76-8
Cat. No.: VC2919042
Molecular Formula: C12H17NO5S
Molecular Weight: 287.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 870300-76-8 |
|---|---|
| Molecular Formula | C12H17NO5S |
| Molecular Weight | 287.33 g/mol |
| IUPAC Name | tert-butyl N-(benzenesulfonylmethyl)-N-hydroxycarbamate |
| Standard InChI | InChI=1S/C12H17NO5S/c1-12(2,3)18-11(14)13(15)9-19(16,17)10-7-5-4-6-8-10/h4-8,15H,9H2,1-3H3 |
| Standard InChI Key | DMLPXBUBDIDOGJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(CS(=O)(=O)C1=CC=CC=C1)O |
| Canonical SMILES | CC(C)(C)OC(=O)N(CS(=O)(=O)C1=CC=CC=C1)O |
Introduction
Structural Characterization and Chemical Properties
Molecular Structure
N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine features several key structural components that define its chemical behavior. The molecule contains a phenylsulfonyl group (C₆H₅-SO₂-) attached to a methylene (-CH₂-) linker. This methylene group connects to a nitrogen atom that is protected with a tert-butyloxycarbonyl (Boc) group, while also bearing a hydroxyamine (-NHOH) functionality. The presence of these functional groups creates a molecule with diverse reactivity patterns and potential applications in organic synthesis.
Synthetic Approaches
General Synthetic Strategies
The synthesis of N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine likely builds upon methodologies used for related sulfonylmethyl compounds. One potential approach involves modifications to the synthesis of N-(sulfonylmethyl)formamides, which are prepared through Mannich condensation reactions. As described in the literature, sulfinic acids can be reacted with formaldehyde and formamide in the presence of a second acid to produce N-(sulfonylmethyl)formamides . This synthetic approach could potentially be adapted for the preparation of N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine by replacing formamide with appropriately protected hydroxyamine derivatives.
Related Synthetic Pathways
The synthesis of phenylsulfonylmethyl compounds has been well-documented. For example, N-(phenylsulfonylmethyl)-formamide can be prepared with yields of approximately 79.3% and melting points of 106°-107°C by reacting sodium benzenesulfinate with formaldehyde and formamide . This suggests that the phenylsulfonylmethyl portion of our target molecule could be constructed using similar chemistry, followed by appropriate functional group modifications to introduce the Boc-protected hydroxyamine moiety.
Alternative Synthetic Routes
Recent developments in the synthesis of sulfonyl-containing nitrogen compounds provide additional potential routes to N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine. Research on sulfoximines and sulfonimidamides has demonstrated that sulfinyl nitrenes can serve as reactive intermediates for constructing complex sulfonyl-nitrogen compounds . This approach employs sulfinylhydroxylamine reagents through an N-O bond fragmentation process, which could potentially be adapted for the synthesis of our target compound.
Reactivity and Chemical Transformations
Key Reactive Sites
N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine possesses several reactive sites that determine its chemical behavior:
-
The sulfonyl group (SO₂) acts as an electron-withdrawing moiety, activating the adjacent methylene group
-
The protected nitrogen can participate in various transformations after deprotection
-
The hydroxyamine functionality provides a nucleophilic site for various reactions
Applications in Organic Synthesis
Medicinal Chemistry Applications
The structural similarity of N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine to certain bioactive compounds suggests potential applications in medicinal chemistry. Sulfone N-formylhydroxylamines (retrohydroxamates) have been investigated as matrix metalloproteinase (MMP) inhibitors with promising results in cancer research . For example, phenoxyphenyl sulfone N-formylhydroxylamines have demonstrated potent MMP-2 and MMP-9 inhibitory activity. Given its structural relationship to these compounds, N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine might possess similar biological properties or serve as a precursor for developing new MMP inhibitors.
Comparison with Related Compounds
Structural Relationships to Known Compounds
N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine shares structural features with several classes of compounds described in the literature:
| Compound Class | Structural Similarity | Functional Difference |
|---|---|---|
| N-(sulfonylmethyl)formamides | Phenylsulfonylmethyl group | Contains formamide instead of Boc-hydroxyamine |
| Sulfone N-formylhydroxylamines | Sulfone and hydroxyamine groups | Different substitution pattern and protecting groups |
| Sulfoximines | Sulfonyl group with nitrogen attachment | Different oxidation state and substitution pattern |
| Sulfonimidamides | Sulfonyl-nitrogen framework | Different substitution pattern and functional groups |
Comparative Reactivity
The reactivity of N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine can be compared to related compounds:
-
N-(sulfonylmethyl)formamides undergo dehydration to form sulfonylmethylisocyanides, suggesting that our target compound might participate in similar transformations after appropriate functional group manipulations .
-
Sulfone N-formylhydroxylamines (retrohydroxamates) exhibit specific binding interactions with metalloenzymes, particularly matrix metalloproteinases . The presence of the hydroxyamine group in our target compound suggests potential for similar interactions.
-
The recent developments in sulfoximine and sulfonimidamide chemistry demonstrate that sulfonyl-nitrogen compounds can be efficiently synthesized through pathways involving reactive intermediates like sulfinyl nitrenes . These synthetic approaches might be adaptable for the preparation or modification of N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine.
Research Perspectives and Future Directions
Synthetic Optimization
Future research on N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine could focus on developing optimized synthetic routes. The Mannich condensation approach used for related sulfonylmethyl compounds achieves yields of 70-90% under optimized conditions . Similar yield improvements might be achievable for our target compound through careful control of reaction parameters such as temperature, solvent composition, and reagent ratios.
Structure-Activity Relationship Studies
Given the potential biological activity of N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine or its derivatives, structure-activity relationship (SAR) studies could provide valuable insights. Research on phenoxyphenyl sulfone N-formylhydroxylamines has demonstrated that structural modifications can significantly impact selectivity and potency against different matrix metalloproteinases . Similar investigations with N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine derivatives could lead to the development of novel bioactive compounds.
Applications in Complex Molecule Synthesis
The unique combination of functional groups in N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine suggests potential applications in the synthesis of complex molecules. The successful implementation of sulfinyl nitrenes in the synthesis of sulfoximines and sulfonimidamides demonstrates the versatility of sulfonyl-nitrogen chemistry . Similar reactive intermediates derived from N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine could enable access to novel heterocyclic structures or building blocks for medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume